REACTION_CXSMILES
|
[C:1]([C:7]([O:9][CH3:10])=[O:8])#[C:2][C:3](OC)=[O:4].[C:11]1([NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>CO>[O:4]=[C:3]1[NH:18][C:11]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:17]=[C:2]1[CH2:1][C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
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31.2 g
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Type
|
reactant
|
Smiles
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C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for three hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
The yellow solid was collected
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Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from tetrahydrofuran (27.7 g., m.p. 230°-232° dec.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O=C1C(=NC2=CC=CC=C2N1)CC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |